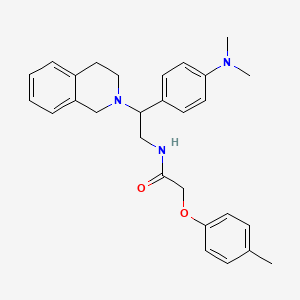

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with significant potential in various scientific fields due to its unique structural properties. This compound integrates several functional groups, allowing for diverse chemical reactivity and making it a subject of interest in chemical, biological, and medicinal research.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O2/c1-21-8-14-26(15-9-21)33-20-28(32)29-18-27(23-10-12-25(13-11-23)30(2)3)31-17-16-22-6-4-5-7-24(22)19-31/h4-15,27H,16-20H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARDOAUDWWCLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis, starting from commercially available precursors. Key steps might include:

Synthesis of 3,4-dihydroisoquinoline intermediates.

Formation of the dimethylaminophenyl moiety.

Coupling of the intermediates under specific conditions to form the final compound.

Industrial Production Methods: Industrial-scale production would necessitate optimization of reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors. The use of continuous flow reactors and high-throughput screening could enhance efficiency.

Types of Reactions

Oxidation: : The compound may undergo oxidation to form various oxides, depending on the reagents and conditions.

Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic or amide functional groups.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Halogens (for electrophilic), amines or thiols (for nucleophilic).

Major Products: The reactions yield various products, often determined by the functional group targeted in the reaction:

Oxidation might yield alcohols, ketones, or carboxylic acids.

Reduction can convert carbonyl groups to alcohols or amines.

Substitution reactions yield derivatives with altered electronic or steric properties.

Scientific Research Applications

Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.

Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for drug development due to its potential bioactivity. It could interact with various biological targets, leading to applications in drug discovery for diseases like cancer or neurodegenerative disorders.

Industry: In industrial applications, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The compound's mechanism of action would depend on its interaction with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Molecular docking studies and biochemical assays would help elucidate these mechanisms, revealing pathways involved in its bioactivity.

Similar Compounds

N-(2-(2-aminophenyl)ethyl)-acetamide

N-(2-(4-methoxyphenyl)ethyl)-acetamide

N-(2-(3,4-dihydroisoquinolin-1-yl)ethyl)-acetamide

Comparison: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural complexity provides multiple points for chemical modification, allowing for fine-tuning of its properties for specific applications. This versatility makes it more valuable compared to simpler analogs.

In sum, this compound is a compound with immense potential in various fields, driven by its intricate structure and diverse chemical behavior. Further research could unveil even more applications, solidifying its importance in scientific innovation.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a 3,4-dihydroisoquinoline moiety, a dimethylaminophenyl group, and a p-tolyloxyacetamide functional group. The synthesis typically involves multi-step organic reactions:

- Formation of the Dihydroisoquinoline Ring : This can be achieved through the Pictet-Spengler reaction.

- Attachment of the Dimethylaminophenyl Group : This is often done via Friedel-Crafts alkylation.

- Acetamide Formation : The final step usually involves condensation with p-tolylacetic acid to form the acetamide linkage.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties, particularly in the context of neuroprotection and enzyme inhibition:

- Butyrylcholinesterase (BChE) Inhibition : Studies have shown that derivatives related to this compound can selectively inhibit BChE, which is significant for treating conditions like Alzheimer's disease. For instance, compounds derived from similar structures demonstrated improved BChE inhibitory activity with good selectivity compared to acetylcholinesterase (AChE) .

- Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives can protect SH-SY5Y neuroblastoma cells from amyloid-beta (Aβ) induced toxicity. Specifically, compounds showed significant protective activity against Aβ-induced cell death, suggesting potential applications in neurodegenerative disease therapies .

- Urease Inhibition : Some related compounds have shown moderate to significant urease inhibitory potential, indicating possible applications in treating infections caused by urease-producing bacteria .

In Vitro Studies

In one study, two derivatives of the compound exhibited anti-Aβ aggregation activity in a dose-dependent manner. At concentrations of 10 μM, these compounds inhibited Aβ aggregation by approximately 45%, significantly outperforming donepezil, a standard treatment for Alzheimer's disease .

Binding Affinity Studies

Molecular docking studies have been employed to analyze binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with both the catalytic active site and peripheral anionic site of BChE, which is crucial for its inhibitory action .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)} | Contains tetrahydroisoquinoline | Potentially different pharmacological profile due to structural variations |

| 3,4-Dihydroisoquinoline derivatives | Varying substituents on isoquinoline | Diverse biological activities based on substituent variations |

| Benzamide derivatives | General benzamide structure | Broad range of biological activities depending on substitutions |

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.